(S)-4-Hydroxycarvedilol
Description
(S)-4-Hydroxycarvedilol is a chiral derivative of carvedilol, a non-selective beta-blocker with alpha-blocking activity. This compound is particularly interesting due to its enhanced pharmacological properties compared to its parent molecule. It is primarily used in the treatment of cardiovascular diseases, including hypertension and heart failure.
Properties
IUPAC Name |
4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654200 | |
| Record name | 4-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217853-93-4 | |
| Record name | 4-Hydroxycarvedilol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217853934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCARVEDILOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1UI8OU2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Fischer Indole Synthesis and Dehydration Strategies
The preparation of 4-hydroxycarbazole—a potential precursor to 4-hydroxycarvedilol—relies heavily on the Fischer indole synthesis. This method involves the cyclization of cyclohexane-1,3-dione monophenylhydrazone under acidic conditions to yield 1,2,3,4-tetrahydro-4-oxocarbazole (THOC), followed by dehydration to 4-hydroxycarbazole.
Optimization of THOC Synthesis
In a representative procedure, cyclohexane-1,3-dione (40.0 kg) reacts with phenylhydrazine (38.7 kg) in ethanol (550 L) at 20–25°C for 4 hours, yielding cyclohexane-1,3-dione monophenylhydrazone. Subsequent Fischer rearrangement under nitrogen atmosphere produces THOC with a sandy-like crystalline morphology. Critical parameters include:
Dehydration to 4-Hydroxycarbazole
Dehydration of THOC to 4-hydroxycarbazole is achieved via Raney nickel catalysis in aqueous alkaline media. A 2 N NaOH solution (5–6 stoichiometric equivalents relative to THOC) under reflux (50–70 hours) affords 4-hydroxycarbazole in centrifuge-ready form after acidification to pH 1. Key process metrics include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Raney nickel | |
| Reaction time | 60–64 hours | |
| Yield | 24–25 kg (from 40 kg THOC) | |
| Purity (melting point) | 163–164°C |
This method’s economic viability stems from its 90% cost reduction compared to earlier routes, though the extended reaction time necessitates energy-efficient reflux systems.
Asymmetric Synthesis of Chiral Carbazole Derivatives
Catalytic Enantioselective Approaches
Integration of Carvedilol’s Side Chain
Alkoxylation and Amination Steps
Carvedilol’s structure combines a carbazole core with a 2-(2-ethoxyphenoxy)ethylamine side chain. Introducing this moiety to 4-hydroxycarbazole involves:
Epoxide Ring-Opening Reactions
In a reported procedure, 4-hydroxycarbazole reacts with 2-(bromomethyl)oxirane in DMSO at 45°C to form 4-(oxiran-2-ylmethoxy)-9H-carbazole. Subsequent aminolysis with 2-phenoxyethylamine in ethylene glycol dimethyl ether (80°C, 24 hours) yields 1-(9H-carbazol-4-yloxy)-3-(2-phenoxyethylamino)propan-2-ol.
Critical Data :
Enantioselective Amination
To achieve the (S)-configuration, asymmetric epoxide ring-opening using chiral amines or organocatalysts could be employed. For example, Jacobsen’s hydrolytic kinetic resolution (HKR) uses Co-salen catalysts for epoxide desymmetrization, though this remains untested for carbazole epoxides.
Process Optimization and Scalability
Catalytic System Recyclability
Raney nickel’s reusability in dehydration reactions reduces costs. In a 1200 L stainless steel reactor, the catalyst is recovered via filtration and reactivated by washing with aqueous NaOH, enabling multiple batches without significant activity loss.
Analytical and Characterization Data
Chemical Reactions Analysis
Types of Reactions: (S)-4-Hydroxycarvedilol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmacokinetics
The pharmacokinetics of (S)-4-Hydroxycarvedilol have been studied extensively to understand its absorption, distribution, metabolism, and excretion in humans. A notable study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring both carvedilol and its metabolite in human plasma. The study involved 31 healthy volunteers and assessed the pharmacokinetics after administering a low dose of carvedilol (6.25 mg). Key findings included:
- C_max : 21.26 ± 9.23 ng/mL for carvedilol and 2.42 ± 2.07 ng/mL for this compound.
- AUC_0-t : 66.95 ± 29.45 ng·h/mL for carvedilol and 5.93 ± 3.51 ng·h/mL for this compound.
- Half-life (T_1/2) : Approximately 6.30 hours for both compounds .
These results highlight the significance of this compound in the pharmacological profile of carvedilol, suggesting its role in therapeutic efficacy.
Antioxidant Activity
This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress associated with various diseases, including cardiovascular disorders. Research has shown that while carvedilol itself has negligible antioxidant activity, its metabolite this compound demonstrates superior radical-quenching abilities compared to other known antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol.
Comparative Antioxidant Activity
| Compound | t_1/2 (min) | Time to Completion (min) |
|---|---|---|
| No inhibitor | 4.6 | 30 |
| BHT | 7.9 | 45 |
| This compound | 8.7 | 45 |
| α-Tocopherol | 27.8 | 60 |
The data indicates that this compound can effectively inhibit free radicals, potentially offering protective effects against oxidative damage in cells .
Therapeutic Implications
The unique properties of this compound open avenues for its use in various therapeutic contexts:
- Heart Failure : Given its ability to reduce oxidative stress and improve cardiac function, this compound may enhance treatment outcomes in patients with chronic heart failure .
- Neuroprotection : Preliminary studies suggest that carvedilol and its metabolites could protect neuronal cells from damage induced by oxidative stress, indicating potential applications in neurodegenerative diseases .
- Cancer Research : The antioxidant properties of this compound may also be explored in cancer research, where oxidative stress plays a significant role in tumorigenesis.
Case Studies and Research Findings
Several case studies have documented the effects of carvedilol and its metabolites:
- A study demonstrated that carvedilol administration led to decreased oxidative stress levels in patients with heart failure, correlating with improved cardiac function .
- Observational research has indicated that individuals receiving carvedilol therapy report better management of symptoms related to heart failure due to the compound's dual action as a beta-blocker and antioxidant .
Mechanism of Action
The mechanism of action of (S)-4-Hydroxycarvedilol involves its interaction with beta-adrenergic receptors. It blocks the beta-1 and beta-2 adrenergic receptors, reducing the heart rate and myocardial contractility. Additionally, it has antioxidant properties that help in reducing oxidative stress in cardiac tissues. The molecular targets include the beta-adrenergic receptors and various oxidative stress markers.
Comparison with Similar Compounds
Carvedilol: The parent compound with similar beta-blocking properties but less potent antioxidant activity.
Nebivolol: Another beta-blocker with nitric oxide-mediated vasodilatory effects.
Metoprolol: A selective beta-1 blocker with different pharmacokinetic properties.
Uniqueness: (S)-4-Hydroxycarvedilol stands out due to its combined beta-blocking and antioxidant properties, making it more effective in reducing oxidative stress-related cardiac damage compared to other beta-blockers.
Biological Activity
(S)-4-Hydroxycarvedilol is a significant metabolite of carvedilol, a drug commonly used for managing hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
Overview of Carvedilol and Its Metabolites
Carvedilol is a racemic mixture comprising two enantiomers: (S)-(-)-carvedilol and (R)-(+) carvedilol. The (S) enantiomer exhibits non-selective β-adrenoceptor blocking activity along with α1-receptor antagonism, while the (R) enantiomer primarily acts as an α1-receptor blocker. Upon metabolism, carvedilol generates several active metabolites, including this compound, which has been shown to possess enhanced β-adrenoceptor activity compared to the parent compound.
Pharmacokinetics
Recent studies have validated methods for quantifying carvedilol and its metabolites in human plasma. For instance, a study reported that the pharmacokinetic parameters for this compound include:
- C_max : 2.42 ± 2.07 ng/mL
- AUC_0-t : 5.93 ± 3.51 ng·h/mL
- T_1/2 : 6.31 ± 6.45 hours
These parameters indicate that while this compound is present in lower concentrations than carvedilol itself, it still plays a crucial role in the drug's overall pharmacological profile .
β-Adrenoceptor Activity
This compound has been shown to exhibit approximately 13 times greater β-adrenoceptor activity than carvedilol itself. This enhanced activity is attributed to its structural modifications that improve receptor binding affinity . The ability of this metabolite to activate β-adrenoceptors suggests its potential role in mediating some of the therapeutic effects associated with carvedilol treatment.
Antioxidant Properties
In addition to its adrenergic activity, this compound has demonstrated significant antioxidant properties. Research indicates that this metabolite can act as a radical inhibitor, effectively scavenging free radicals through hydrogen atom transfer mechanisms. In comparative studies, this compound exhibited superior radical-quenching abilities compared to both the parent compound and other benchmark antioxidants .
Comparative Biological Activity Table
| Compound | β-Adrenoceptor Activity | Antioxidant Activity | Notes |
|---|---|---|---|
| Carvedilol | 1x | Negligible | Parent compound |
| This compound | 13x | High | Significant metabolite |
| 5′-Hydroxycarvedilol | 2.5x | Moderate | Another metabolite |
Case Studies and Clinical Implications
Clinical trials have explored the pharmacokinetics and safety profiles of carvedilol and its metabolites in various populations. For instance, studies involving healthy volunteers have assessed the effects of different doses of carvedilol on plasma levels of its metabolites, including this compound. These studies highlight the importance of understanding the contributions of metabolites to the overall therapeutic efficacy and safety of carvedilol therapy .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing (S)-4-Hydroxycarvedilol with high enantiomeric purity?
- Methodological Answer : To achieve enantiomeric purity, employ chiral resolution techniques such as preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). Validate enantiopurity using polarimetry and circular dichroism (CD) spectroscopy. For asymmetric synthesis, consider using Sharpless epoxidation or enzymatic catalysis to control stereochemistry . Kinetic resolution during crystallization or enzymatic hydrolysis of racemic mixtures can further enhance purity. Always cross-validate results with NMR (¹H and ¹³C) and mass spectrometry .
Q. How can researchers optimize analytical protocols for quantifying this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) for high sensitivity. Validate the method per ICH guidelines, including linearity (1–1000 ng/mL), precision (intra-day RSD <15%), and recovery (>80%). For tissue samples, homogenize in PBS with protease inhibitors, then perform protein precipitation using acetonitrile. Include internal standards like deuterated analogs (e.g., this compound-d4) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data between this compound and its metabolites?
- Methodological Answer : Conduct competitive binding assays (e.g., radioligand displacement) using isolated α1- and β-adrenergic receptors under controlled pH and temperature. Compare IC₅₀ values across metabolites (e.g., 4-Hydroxyphenyl Carvedilol) and assess allosteric modulation via Schild analysis. Use molecular docking simulations (e.g., AutoDock Vina) to analyze stereospecific interactions with receptor pockets. Address discrepancies by replicating assays in physiologically relevant models, such as primary cardiomyocytes or HEK293 cells overexpressing human receptors .
Q. What experimental designs mitigate discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability, tissue distribution, and metabolite activity. Use microdialysis in rodent models to measure free drug concentrations in target tissues (e.g., heart, liver). Compare in vitro IC₅₀ values with in vivo EC₅₀ derived from dose-response studies. Evaluate hepatic first-pass metabolism via portal vein sampling and adjust dosing regimens to match therapeutic windows .
Q. How should researchers design longitudinal studies to assess the chronic effects of this compound on cardiac remodeling?
- Methodological Answer : Use a randomized, controlled cohort design with endpoints at 4, 12, and 24 weeks. Employ echocardiography to measure left ventricular ejection fraction (LVEF) and wall thickness. Include sham-operated controls and validate findings with histopathology (e.g., Masson’s trichrome for fibrosis). Adjust for confounders like age, sex, and comorbidities using multivariate regression. Pre-register the study protocol to ensure transparency and reduce bias .
Data Analysis & Contradiction Management
Q. How can researchers address conflicting results in this compound’s antioxidant vs. pro-oxidant effects?
- Methodological Answer : Conduct redox profiling using cell-free assays (e.g., DPPH scavenging) and cellular models (e.g., H9c2 cardiomyocytes under oxidative stress). Measure ROS levels via fluorescent probes (e.g., DCFH-DA) and correlate with enzymatic activity (SOD, catalase). Use transcriptomics (RNA-seq) to identify Nrf2/Keap1 pathway activation. Reconcile contradictions by testing concentration-dependent effects and verifying results across multiple cell lines .
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound studies?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to estimate LD₅₀ and therapeutic indices. Use ANOVA with post-hoc Tukey tests for group comparisons. For skewed data, apply log-transformation or nonparametric tests (e.g., Kruskal-Wallis). Include survival analysis (Kaplan-Meier curves) for chronic toxicity studies. Predefine exclusion criteria and sensitivity analyses to handle outliers .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in preclinical studies of this compound?
- Methodological Answer : Adopt ARRIVE guidelines for animal studies, including blinding, randomization, and sample-size calculations. Share raw data and analysis scripts via repositories like Zenodo. Use standardized protocols for dosing (e.g., mg/kg body weight) and vehicle controls (e.g., 0.5% carboxymethylcellulose). Validate findings in at least two independent labs and report negative results to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
